molecular formula C24H25NO3 B11042488 (1E)-1-(2,4-dimethoxybenzylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-(2,4-dimethoxybenzylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11042488
M. Wt: 375.5 g/mol
InChI Key: VVFCYNHBOBQPRT-RGVLZGJSSA-N
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Description

1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a complex organic compound with a unique structure that includes a pyrroloquinoline core and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable pyrroloquinoline precursor under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is unique due to its specific combination of a pyrroloquinoline core and a dimethoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

(3E)-3-[(2,4-dimethoxyphenyl)methylidene]-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C24H25NO3/c1-14-9-18-15(2)13-24(3,4)25-22(18)19(10-14)20(23(25)26)11-16-7-8-17(27-5)12-21(16)28-6/h7-13H,1-6H3/b20-11+

InChI Key

VVFCYNHBOBQPRT-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC2=C3C(=C1)/C(=C\C4=C(C=C(C=C4)OC)OC)/C(=O)N3C(C=C2C)(C)C

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC4=C(C=C(C=C4)OC)OC)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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